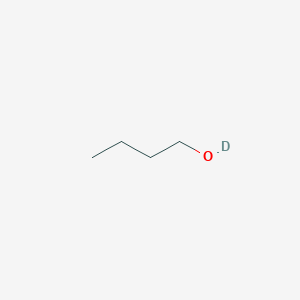

Butanol-d1

Übersicht

Beschreibung

Synthesis Analysis

Butan-1-ol can be synthesized through various methods, including the catalytic hydrogenation of butanals or butanones. A specific synthesis route involves catalytic hydrogenation over palladium, using Schiff bases of butan-1-ol derivatives to produce chiral amino alcohols under mild conditions, highlighting the synthetic versatility of butan-1-ol and its derivatives (Hegedüs et al., 2015).

Molecular Structure Analysis

The molecular structure of butan-1-ol has been extensively studied, including its conformational isomers. High-resolution microwave studies have identified three conformational isomers of butan-2-ol, which provide insights into the conformational preferences of similar alcohols, including butan-1-ol. These studies are crucial for understanding the physical and chemical properties of butan-1-ol (King & Howard, 2001).

Chemical Reactions and Properties

Butan-1-ol undergoes various chemical reactions characteristic of primary alcohols, such as oxidation to butanal and further to butanoic acid. The dehydration of butan-1-ol to form butenes is another significant reaction, which has been studied over nitrided aluminophosphates, showing the influence of nitridation on reaction pathways (Delsarte & Grange, 2004).

Physical Properties Analysis

The physical properties of butan-1-ol, such as dielectric constants and relaxation times, have been studied in detail, offering insights into its molecular interactions and behavior in solutions. Studies on butan-1-ol with acetic acid mixtures have revealed significant changes in molecular structure due to strong intermolecular associations, which are essential for understanding the solvent properties of butan-1-ol (Lone et al., 2020).

Chemical Properties Analysis

The chemical properties of butan-1-ol, including its reactivity and interaction with other compounds, are pivotal in its application in chemical synthesis. The study of butan-1-ol's oxidation by nicotinamide-adenine dinucleotide catalyzed by yeast alcohol dehydrogenase provides valuable information on its chemical behavior and potential applications in biochemical processes (Dickenson & Dickinson, 1975).

Wissenschaftliche Forschungsanwendungen

Biokraftstoffproduktion

Butanol-d1 gilt als vielversprechende Alternative zu Biokraftstoffen aufgrund mehrerer Vorteile gegenüber etablierteren Biokraftstoffen wie Ethanol und Methanol . Es hat eine längere Kohlenstoffkettenlänge, daher einen höheren Heizwert, sowie eine geringere Flüchtigkeit, Polarität, Korrosivität und Verdampfungswärme . Dies führt zu geringeren Zündproblemen und Dieselmotoren können ohne Modifikationen und offensichtliche Schäden mit reinem Butanol oder Dieselmischungen betrieben werden .

Biobutanolproduktion

Die Biobutanolproduktion aus nachhaltigen Biomasseverfahren der anaeroben ABE-Fermentation ist eine wichtige Anwendung von this compound . Butanol ist der interessanteste Biokraftstoffkandidat mit einer höheren Oktanzahl, die natürlich von Mikroben durch Aceton-Butanol-Ethanol-Fermentation produziert wird .

Rohstoffauswahl

Die Rohstoffauswahl als Substrat ist der wichtigste Schritt bei der Biobutanolproduktion . Lignocellulose-Biomasse wurde weit verbreitet verwendet, um zellulosebasiertes Biobutanol unter Verwendung von landwirtschaftlichen Abfällen und Rückständen zu produzieren .

Gentechnikansätze

Die jüngsten gentechnischen Ansätze von Gen-Knock-in, Knock-out und Überexpression zur Manipulation von Stoffwechselwegen können die Produktion von Biobutanol in einem benutzerfreundlichen Wirtsorganismus erhöhen . Verschiedene Gentechnikverfahren wie Antisense-RNA, TargeTron-Technologie und CRISPR wurden verwendet, um Clostridium acetobutylicum für die Biobutanolproduktion zu zielen .

Fermentationsstrategien

Spezifische notwendige Vorbehandlungsverfahren, Fermentationsstrategien, Bioreaktordesign und -kinetik sowie Modellierung können auch die effiziente Produktion von Biobutanol verbessern<a aria-label="2: " data-citationid="6c682d8a-ef16-e992-dec2-07b5e182e580-30" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00203-022-03284-z"

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Butan-1-(2H)ol are not mentioned in the search results, it is worth noting that butanol, in general, is being explored as a promising biofuel candidate . This suggests potential future research directions in the area of sustainable energy.

Relevant Papers

- “Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives” discusses the latest research on butanol synthesis for the production of biofuels .

- “Current knowledge on cyanobacterial biobutanol production: advances, challenges, and prospects” explores the recent advances in biobutanol production from cyanobacteria .

- “Molecular Self-Assembling of Butan-1-ol, Butan-2-ol, and 2-Methylpropan-2-ol” studies the self-associations of butan-1-ol in the pure liquid state and in carbon tetrachloride solutions .

- “Thermophysical Study on the Mixing Properties of Mixtures Comprising 2 …” provides a thermophysical study on the mixing properties of mixtures comprising Butan-1-(2H)ol .

Wirkmechanismus

Target of Action

The primary target of Butanol-d1 is the Haloalkane dehalogenase in Pseudomonas paucimobilis . This enzyme plays a crucial role in the metabolism of haloalkanes in these organisms.

Biochemical Pathways

This compound is involved in the biosynthesis of butanol in bacteria. The Butanol Dehydrogenase (BDH) enzyme plays a significant role in this process by catalyzing the conversion of butanal to butanol at the expense of the NAD(P)H cofactor . This pathway is crucial for butanol production, an important biofuel .

Pharmacokinetics

It is known that this compound is rapidly absorbed and metabolized to various metabolites . These metabolites are then excreted or incorporated into endogenous metabolic processes .

Result of Action

The action of this compound results in the production of butanol, an important biofuel. This is achieved through its interaction with the Haloalkane dehalogenase and its involvement in the butanol biosynthesis pathway .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the production of butanol through fermentation from raw renewable biomass, such as lignocellulosic materials, is affected by factors such as the cultivation environment and butanol toxicity . These factors can influence the efficacy and stability of this compound’s action .

Eigenschaften

IUPAC Name |

1-deuteriooxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-UICOGKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197044 | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4712-38-3 | |

| Record name | 1-Butanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4712-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butan-1-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-1-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

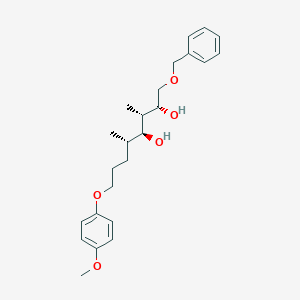

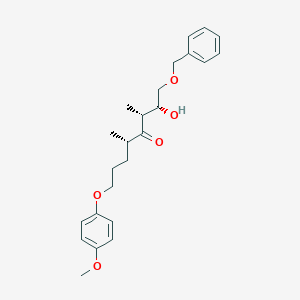

Synthesis routes and methods I

Procedure details

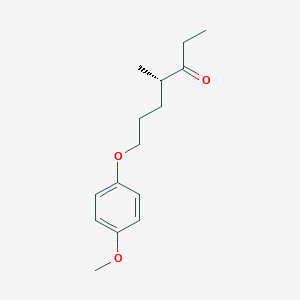

Synthesis routes and methods II

Procedure details

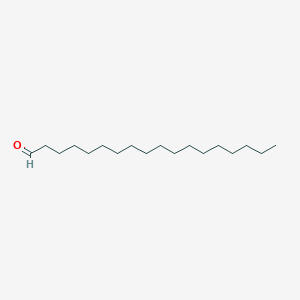

Synthesis routes and methods III

Procedure details

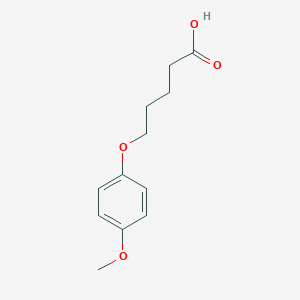

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)